molecular formula C20H36S B052687 3-Hexadecylthiophene CAS No. 119269-24-8

3-Hexadecylthiophene

Cat. No. B052687
CAS RN: 119269-24-8
M. Wt: 308.6 g/mol
InChI Key: FRVZSODZVJPMKO-UHFFFAOYSA-N
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Description

3-Hexadecylthiophene is a chemical compound with the molecular formula C20H36S . It has an average mass of 308.565 Da and a mono-isotopic mass of 308.253784 Da .


Molecular Structure Analysis

The molecular structure of 3-Hexadecylthiophene consists of a thiophene ring attached to a hexadecyl chain . The thiophene ring contributes to the compound’s aromaticity, while the hexadecyl chain, a long hydrocarbon chain, contributes to its lipophilic properties.


Physical And Chemical Properties Analysis

3-Hexadecylthiophene has a density of 0.9±0.1 g/cm³, a boiling point of 394.2±11.0 °C at 760 mmHg, and a flash point of 144.0±5.5 °C . It has a molar refractivity of 99.0±0.3 cm³, and a polarizability of 39.3±0.5 x 10^-24 cm³ . It also has a high LogP value of 10.33, indicating its lipophilic nature .

Safety and Hazards

3-Hexadecylthiophene is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-hexadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21-19-20/h17-19H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVZSODZVJPMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119716-70-0
Record name Thiophene, 3-hexadecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119716-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10377811
Record name 3-hexadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexadecylthiophene

CAS RN

119269-24-8
Record name 3-hexadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119269-24-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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